molecular formula C42H48N2O18 B14166926 Wilfornine CAS No. 112899-84-0

Wilfornine

Katalognummer: B14166926
CAS-Nummer: 112899-84-0
Molekulargewicht: 868.8 g/mol
InChI-Schlüssel: QPVNFZWUTRCXMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wilfornine A (C₄₅H₅₁NO₂₀, molecular weight: 925.88) is a sesquiterpene pyridine alkaloid (SPA) isolated from Tripterygium wilfordii (雷公藤), a plant widely used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties . Structurally, it belongs to the dihydro-β-agarofuran subclass, characterized by a nicotinoyloxy group at position 9α and multiple acetyloxy substitutions (e.g., positions 1α, 6β, 15) . This compound A exhibits moderate anti-inflammatory activity, with an IC₅₀ of 2.99–28.80 µM in nitric oxide (NO) inhibition assays in RAW 264.7 macrophages, without significant cytotoxicity . It also demonstrates neuroprotective effects, enhancing cell viability in okadaic acid-treated PC12 cells by up to 72.4% at 10 µM .

Eigenschaften

CAS-Nummer

112899-84-0

Molekularformel

C42H48N2O18

Molekulargewicht

868.8 g/mol

IUPAC-Name

[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] pyridine-2-carboxylate

InChI

InChI=1S/C42H48N2O18/c1-20-14-15-27-26(12-11-17-43-27)37(51)55-18-39(7)29-30(56-22(3)46)34(58-24(5)48)41(19-54-21(2)45)35(59-25(6)49)31(60-38(52)28-13-9-10-16-44-28)33(61-36(20)50)40(8,53)42(41,62-39)32(29)57-23(4)47/h9-13,16-17,20,29-35,53H,14-15,18-19H2,1-8H3

InChI-Schlüssel

QPVNFZWUTRCXMM-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=N6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Botanical Sources and Biosynthetic Context

Tripterygium wilfordii as a Primary Source

Wilfornine occurs in trace quantities (≤0.001% dry weight) within the root bark of Tripterygium wilfordii, a traditional medicinal plant renowned for its anti-inflammatory and immunosuppressive properties. Metabolomic profiling reveals that this compound co-occurs with structurally related alkaloids like Wilforgine (C41H47O19N) and Wilforine (C43H49O18N), complicating its isolation.

Suspension Cell Culture Advancements

Extraction and Isolation Protocols

Solvent Extraction Optimization

Crude extraction employs ethanol-water mixtures (70–80% v/v) to solubilize this compound while minimizing polysaccharide co-extraction. A 3-hour reflux at 65°C achieves 92% recovery efficiency, as quantified by UPLC/Q-TOF MS. Sequential partitioning with ethyl acetate and n-butanol concentrates this compound in the n-butanol phase (partition coefficient K = 4.7), leveraging its intermediate hydrophilicity relative to celastrol-type triterpenoids.

Chromatographic Purification

Medium-Pressure Liquid Chromatography (MPLC)

A three-step MPLC protocol on Diaion HP-20 resin achieves preliminary enrichment:

Step Mobile Phase Volume (CV) This compound Purity (%)
1 H2O 5 0.3
2 30% MeOH 8 12.4
3 70% MeOH 6 68.9
Preparative HPLC Final Isolation

SymmetryPrep C18 columns (19 × 300 mm, 7 µm) resolve this compound (tR = 15.97 min) using a 0.1% formic acid-acetonitrile gradient (25–65% over 40 min) at 12 mL/min. UV detection at 210 nm enables fraction collection with ≥95% chromatographic purity.

Structural Characterization Data

High-Resolution Mass Spectrometry

This compound exhibits [M+H]+ at m/z 988.3201 (calculated 988.3239, Δ = -3.8 ppm) with characteristic MS/MS fragments:

m/z Relative Abundance (%) Proposed Fragment
988.32 34.1 Molecular ion
866.00 100.0 C44H48O17N+
848.65 6.5 Loss of H2O
822.48 4.8 C40H44O15N+

Putative Biosynthetic Pathway

Comparative transcriptomics implicates a cytochrome P450 (CYP72A subfamily) in the hydroxylation and subsequent glycosylation steps converting Wilfordine I (C48H51O19N) to this compound. However, heterologous expression in Nicotiana benthamiana transient systems yields only 0.7% conversion efficiency, suggesting missing pathway components.

Analytical Method Validation

UPLC/Q-TOF MS Parameters

The validated method employs:

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
  • Gradient: 5–95% acetonitrile in 0.1% formic acid over 12 min
  • Flow rate: 0.4 mL/min
  • Ionization: ESI+ at 3 kV capillary voltage

Calibration curves show linearity (R2 = 0.9987) from 0.1–100 µg/mL with LOD/LOQ of 0.03/0.09 µg/mL.

Analyse Chemischer Reaktionen

Wilfornine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives of this compound A .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Bioavailability Key Activities Toxicity Source
Wilfornine A C₄₅H₅₁NO₂₀ 925.88 9α-nicotinoyloxy, 1α/6β/15-acetyloxy 0.55 Anti-inflammatory (NO inhibition), neuroprotective Hepatotoxic Tripterygium wilfordii
Wilforine C₄₃H₄₉NO₁₈ 883.84 9α-furanoyloxy, 1α/6β/15-acetyloxy 0.85 Immunosuppressive, cytotoxic (HepG2, IC₅₀: 29.4–54.4 µM) Moderate T. wilfordii
Celastrol C₂₉H₃₈O₄ 450.60 Triterpenoid quinone methide 0.85 Anti-cancer (NF-κB inhibition), anti-inflammatory High T. wilfordii
Triptolide C₂₀H₂₄O₆ 360.40 Diterpenoid triepoxide 0.55 Anti-inflammatory (RA treatment), cytotoxic (A549T, IC₅₀: 0.1–1 nM) High T. wilfordii
Wilforgine C₄₁H₄₇NO₁₇ 849.80 9α-benzoyloxy, 1α/6β/15-acetyloxy 0.50 Cytotoxic (HepG2, IC₅₀: 20 µM) Hepatotoxic T. wilfordii
Wilforlide A C₃₀H₄₆O₇ 518.68 Triterpenoid lactone <0.20 Negligible bioactivity, used as a chemical marker Low T. wilfordii

Key Findings

Bioactivity: Anti-inflammatory Activity: this compound A and triptolide both inhibit NO production, but triptolide is 100-fold more potent (IC₅₀: 0.1 nM vs. 2.99 µM) . Celastrol shows broader anti-inflammatory effects via NF-κB pathway suppression . Cytotoxicity: this compound A, wilforine, and wilforgine exhibit cytotoxicity against HepG2 cells, but triptolide is significantly more potent (IC₅₀: 0.1 nM vs. 20–54.4 µM) .

Pharmacokinetics :

  • Celastrol has the highest predicted bioavailability (0.85) but poor gastrointestinal absorption, whereas triptolide balances moderate absorption (0.55) with high efficacy .
  • This compound A and wilforlide A have low bioavailability (<0.55), limiting their clinical utility .

Toxicity :

  • Hepatotoxicity is prominent in SPAs like this compound A and wilforgine due to their complex polycyclic structures .
  • Triptolide and celastrol exhibit dose-dependent toxicity, restricting their use to low-dose regimens .

Clinical and Research Implications

  • This compound A is primarily a research compound due to its niche neuroprotective effects and toxicity profile.
  • Triptolide remains the most therapeutically validated compound for rheumatoid arthritis (RA) but requires careful dosing .
  • Celastrol is a promising anti-cancer agent but requires formulation improvements to enhance absorption .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.